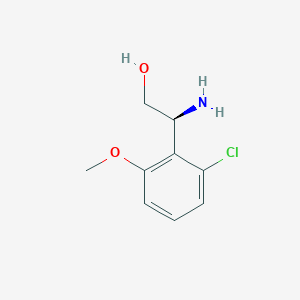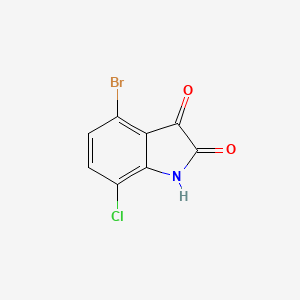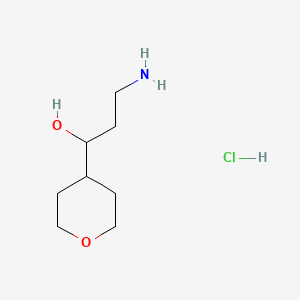
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is known for its unique structure, which includes an oxane ring and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 4-hydroxyoxane with 3-aminopropanol in the presence of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and filtration before being packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives of this compound. These products are often used in further research and development in various scientific fields .
Applications De Recherche Scientifique
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the oxane ring can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, making the compound a valuable tool in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(oxan-4-yl)propan-1-ol: Similar structure but without the hydrochloride salt.
3-Amino-3-(oxan-4-yl)propan-1-ol: Another structural isomer with similar properties.
Uniqueness
3-Amino-1-(oxan-4-yl)propan-1-olhydrochloride is unique due to its specific combination of an oxane ring and an amino group, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H18ClNO2 |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
3-amino-1-(oxan-4-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c9-4-1-8(10)7-2-5-11-6-3-7;/h7-8,10H,1-6,9H2;1H |
Clé InChI |
APHLLQCDBYDQAW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C(CCN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


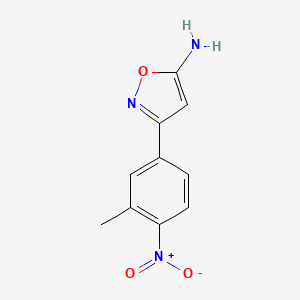
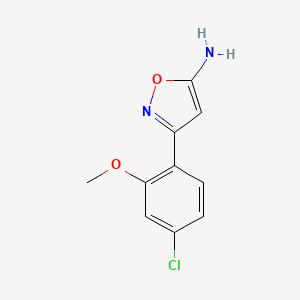
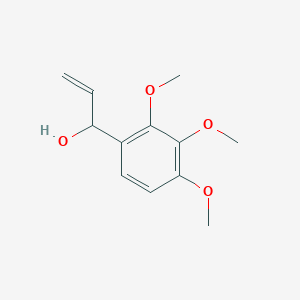
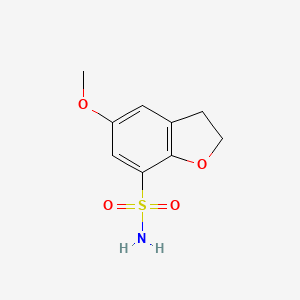
![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)

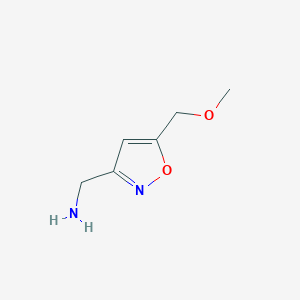
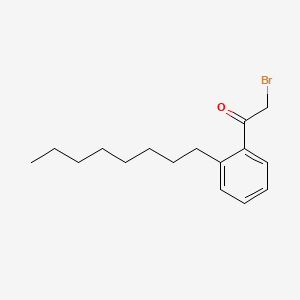
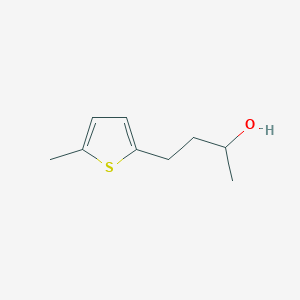
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)

![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
